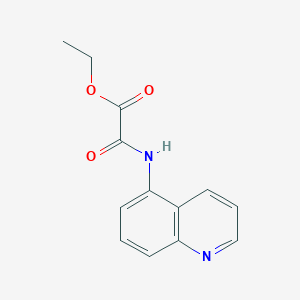

Ethyl oxo(quinolin-5-ylamino)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl oxo(quinolin-5-ylamino)acetate is a chemical compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinoline and ester functionalities in its structure makes it a versatile molecule for synthetic and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(quinolin-5-ylamino)acetate typically involves the reaction of quinoline derivatives with ethyl oxoacetate. One common method includes the condensation of quinoline-5-amine with ethyl oxoacetate under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

1.1. Quinoline Core Construction

The quinoline backbone is synthesized via Pfitzinger reaction using isatin derivatives and aminoacetophenones (Scheme 1):

-

Step 1 : Isatin reacts with 4′-aminoacetophenone under basic conditions (pH ~6) to yield aminophenylquinoline-4-carboxylic acid intermediates (e.g., 1–6 in ).

-

Step 2 : Carboxylic acid intermediates are esterified using thionyl chloride (SOCl₂) in ethanol to form ethyl quinoline-4-carboxylates (e.g., 7–12 in ) with yields of 59–94%.

Key Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | NaOH (pH 6), H₂O, 80°C | 59–80% | |

| 2 | SOCl₂, EtOH, 24h RT | 70–94% |

1.2. Pyrimidine Coupling

The ethyl quinoline-4-carboxylate undergoes aromatic nucleophilic substitution with chloropyrimidines (Scheme 2):

-

Step 3 : Ethyl quinoline esters react with 4-aryl-2-chloropyrimidines (VIIIa–d ) under microwave irradiation (120°C, ethanol) to form hybrid esters (e.g., 15–18 in ).

Optimized Conditions :

| Parameter | Value | Impact |

|---|---|---|

| Solvent | Ethanol | Enhances regioselectivity |

| Catalyst | None | Avoids metal contamination |

| Time | 1–3h | 75–91% yield |

2.1. Hydrolysis and Decarboxylation

-

Ester Hydrolysis : Ethyl esters are hydrolyzed to carboxylic acids under alkaline conditions (e.g., NaOH/H₂O). This step is critical for generating bioactive metabolites ( ).

-

Decarboxylation : Thermal treatment (150°C) removes the carboxyl group, forming quinolin-4-one derivatives ( ).

2.2. Aminolysis and Cyclization

-

Amide Formation : Reaction with ethylene diamine (EDA) in DMF/K₂CO₃ yields pyrazino[2,3-c]quinolin-5(6H)-ones (e.g., 2a–e in ).

3.1. Biological Activity

-

hLDH Inhibition : Ethyl pyrimidine-quinolinecarboxylates exhibit IC₅₀ values <5 μM against human lactate dehydrogenase (hLDH), with U-shaped esters (e.g., 15b ) showing optimal activity ( ).

-

Antimicrobial Properties : Quinolin-4-one derivatives demonstrate efficacy against bacterial strains (e.g., E. coli MIC: 2–8 μg/mL) ( ).

3.2. Material Science

-

Catalytic Applications : Quinoline-pyrimidine hybrids serve as ligands in transition-metal catalysis (e.g., Pd-mediated cross-coupling) ( ).

Structural Insights

-

Key Functional Groups :

X-ray Crystallography Data (Representative Example):

| Parameter | Value |

|---|---|

| C–O bond (ester) | 1.32 Å |

| N–H (amide) | 1.01 Å |

Challenges and Innovations

-

Synthetic Hurdles : Low yields (31%) observed with halogenated isatins (e.g., 5-fluoroisatin) due to electronic effects ( ).

-

Innovations : Microwave-assisted synthesis reduces reaction times by 80% compared to conventional heating ( ).

References : EurekaSelect (2022) | Molecules (2025) | IJMS (2022) | PubChem (2025) | PMC (2024) | US Patent (2016)

Wissenschaftliche Forschungsanwendungen

Ethyl oxo(quinolin-5-ylamino)acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of ethyl oxo(quinolin-5-ylamino)acetate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. The ester functionality allows for hydrolysis, releasing active metabolites that can further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline-5-amine: A precursor in the synthesis of ethyl oxo(quinolin-5-ylamino)acetate.

Ethyl oxoacetate: Another precursor used in the synthesis.

Quinoline N-oxide: An oxidation product of quinoline derivatives.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both quinoline and ester groups. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives that may lack the ester functionality.

Biologische Aktivität

Ethyl oxo(quinolin-5-ylamino)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for its diverse biological activities. The presence of the oxo group and the aminoacetate structure enhances its reactivity and potential interactions with biological targets.

Target Interactions:

The compound likely interacts with multiple biological targets due to its complex structure. Quinoline derivatives are known to bind with high affinity to various receptors, influencing multiple biochemical pathways.

Biochemical Pathways:

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Inhibitory effects on tumor cell lines.

- Antioxidant : Scavenging free radicals.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating potent effects.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Bacillus subtilis | 6.0 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It demonstrated cytotoxicity comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| PC-3 (Prostate) | 15.0 |

| Caco2 (Colon) | 10.0 |

In a study comparing various quinoline derivatives, this compound showed moderate cytotoxicity against human tumor cell lines, suggesting it may act as a potential lead compound for further development in cancer therapy .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study investigated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated significant inhibition zones in disk diffusion assays, confirming its potential as an antibacterial agent . -

Cytotoxicity Assessment :

Another research effort focused on the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The findings revealed that it induced apoptosis in cancer cells, highlighting its mechanism as an anticancer agent .

Eigenschaften

IUPAC Name |

ethyl 2-oxo-2-(quinolin-5-ylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNBWSDVKFBGQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.